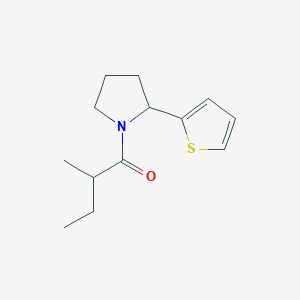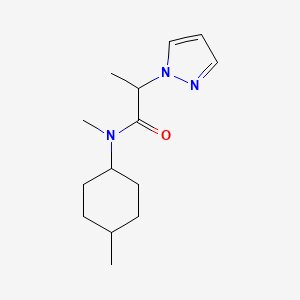
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyridine derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Moreover, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in various research fields. Moreover, the compound is relatively easy to synthesize, and its purity can be easily confirmed using analytical techniques such as HPLC and NMR.
However, one of the limitations of using 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects on certain cell types, and caution should be taken when handling and using the compound.
Zukünftige Richtungen
There are several future directions for the research on 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile. One area of interest is the development of more potent and selective analogs of the compound. This could lead to the discovery of new drugs for the treatment of various diseases.
Another area of research is the investigation of the compound's mechanism of action. Understanding how the compound exerts its biological activities could lead to the development of more effective drugs.
Moreover, the compound's potential as an antiviral agent warrants further investigation. With the current COVID-19 pandemic, the development of new antiviral drugs is of utmost importance.
Conclusion:
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile is a versatile compound that has shown promise in various scientific research applications. Its broad range of biological activities makes it a valuable tool for researchers in various fields. However, caution should be taken when handling and using the compound due to its potential toxicity. Further research is needed to fully understand the compound's mechanism of action and to explore its potential as a drug candidate.
Synthesemethoden
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile can be synthesized using various methods. One of the most common methods involves the reaction of 2-methyl-6-nitropyridine-3-carbonitrile with piperidine-1-carboxylic acid in the presence of a reducing agent such as hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile has been extensively studied for its biological activities. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. The compound has also been shown to possess potential as an antiviral agent. Moreover, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-11(9-14)5-6-12(15-10)13(17)16-7-3-2-4-8-16/h5-6H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLZGKMJHRSLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)

![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)




![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)
![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)